molecular formula C18H23N B1602387 (S)-(+)-2-Amino-3,3-dimethyl-1,1-diphenylbutane CAS No. 352535-91-2

(S)-(+)-2-Amino-3,3-dimethyl-1,1-diphenylbutane

Cat. No.: B1602387
CAS No.: 352535-91-2
M. Wt: 253.4 g/mol
InChI Key: ZZRLMXUCFVPFGS-KRWDZBQOSA-N
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Description

(S)-(+)-2-Amino-3,3-dimethyl-1,1-diphenylbutane is a chiral amine with significant importance in organic synthesis and pharmaceutical research. This compound is characterized by its two phenyl groups and a tertiary butyl group attached to a central carbon, making it a bulky and sterically hindered molecule. Its chirality and structural complexity make it a valuable intermediate in the synthesis of various biologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(+)-2-Amino-3,3-dimethyl-1,1-diphenylbutane typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as benzophenone and tert-butylamine.

    Reductive Amination: Benzophenone is subjected to reductive amination with tert-butylamine in the presence of a reducing agent like sodium cyanoborohydride. This step forms the intermediate 3,3-dimethyl-1,1-diphenylbutan-2-one.

    Chiral Resolution: The intermediate is then resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral acid or chromatography on a chiral stationary phase.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reductive Amination: Utilizing large reactors and continuous flow systems to perform the reductive amination efficiently.

    Automated Chiral Resolution: Employing automated systems for chiral resolution to ensure high purity and yield of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S)-(+)-2-Amino-3,3-dimethyl-1,1-diphenylbutane undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or oximes.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.

Major Products

    Oxidation Products: Imines, oximes.

    Reduction Products: Secondary or tertiary amines.

    Substitution Products: Amides, ureas.

Scientific Research Applications

(S)-(+)-2-Amino-3,3-dimethyl-1,1-diphenylbutane has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in asymmetric synthesis.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which (S)-(+)-2-Amino-3,3-dimethyl-1,1-diphenylbutane exerts its effects involves:

    Molecular Targets: The compound can interact with various enzymes and receptors due to its chiral nature.

    Pathways Involved: It may modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    ®-(-)-2-Amino-3,3-dimethyl-1,1-diphenylbutane: The enantiomer of the compound with different biological activities.

    2-Amino-3,3-dimethyl-1,1-diphenylpropane: A structurally similar compound with a shorter carbon chain.

    2-Amino-3,3-dimethyl-1,1-diphenylpentane: A compound with a longer carbon chain.

Uniqueness

(S)-(+)-2-Amino-3,3-dimethyl-1,1-diphenylbutane is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties compared to its analogs. Its bulky structure also provides steric hindrance, influencing its reactivity and interactions with other molecules.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

(2S)-3,3-dimethyl-1,1-diphenylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N/c1-18(2,3)17(19)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16-17H,19H2,1-3H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZRLMXUCFVPFGS-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(C1=CC=CC=C1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H](C(C1=CC=CC=C1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584265
Record name (2S)-3,3-Dimethyl-1,1-diphenylbutan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352535-91-2
Record name (2S)-3,3-Dimethyl-1,1-diphenylbutan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-(+)-2-Amino-3,3-dimethyl-1,1-diphenylbutane
Reactant of Route 2
(S)-(+)-2-Amino-3,3-dimethyl-1,1-diphenylbutane
Reactant of Route 3
(S)-(+)-2-Amino-3,3-dimethyl-1,1-diphenylbutane
Reactant of Route 4
(S)-(+)-2-Amino-3,3-dimethyl-1,1-diphenylbutane
Reactant of Route 5
(S)-(+)-2-Amino-3,3-dimethyl-1,1-diphenylbutane
Reactant of Route 6
(S)-(+)-2-Amino-3,3-dimethyl-1,1-diphenylbutane

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